molecular formula C17H25NO3 B1668053 Bunolol CAS No. 27591-01-1

Bunolol

Cat. No. B1668053
CAS RN: 27591-01-1
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone. It is a conjugate base of a (+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+).
A nonselective beta-adrenoceptor antagonist used in the treatment of glaucoma.

Scientific Research Applications

Antiarrhythmic Activity

Bunolol, known for its potent beta-adrenergic receptor blocking properties, has been studied for its efficacy in preventing arrhythmias. In canine models, bunolol has shown promising results in preventing epinephrine-induced ventricular tachycardias. However, its effectiveness was less compared to propranolol against ouabain-induced ventricular tachycardias and in post-coronary ligation scenarios. The research also highlighted bunolol's influence on ventricular rates and ectopic pacemaker sites in ouabain-intoxicated animals and moderate reductions in arrhythmic rates in coronary-ligated dogs (Kaplan & Robson, 1970).

Cardiovascular Pharmacology

Bunolol has been extensively studied for its cardiovascular pharmacological properties. In animal models, it exhibited a higher potency compared to propranolol in antagonizing the cardiovascular actions of isoproterenol and cardioaccelerans nerve stimulation. Its beta-adrenergic blocking activity, predominantly from the l-isomer, was shown to be competitive and specific to the myocardium and smooth muscle of coronary arteries. The study emphasized the absence of beta sympathomimetic activity in bunolol and its direct myocardial depressant effects at higher doses (Robson & Kaplan, 1970).

Metabolism and Excretion

The metabolism and excretion of l-bunolol have been a subject of study, revealing that its absorption is rapid and nearly complete upon oral administration. Various metabolites, including dihydrobunolol, an active metabolite, were identified in human plasma and urine, providing insights into its pharmacokinetics and potential therapeutic implications. This research contributes to understanding the efficacy and safety profile of bunolol (Di Carlo et al., 1977).

Ocular Pharmacology

Bunolol's ocular pharmacology has been investigated, particularly its absorption and metabolism in ocular tissues. Studies on albino rabbits have shown rapid absorption and distribution in the eye, transforming to dihydrobunolol. These findings are crucial in understanding bunolol's therapeutic applications in ophthalmology (Chen et al., 1987).

properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022702
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bunolol

CAS RN

27591-01-1
Record name (±)-Bunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27591-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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